![molecular formula C26H27BrN2O5 B2969399 methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate CAS No. 364051-39-8](/img/structure/B2969399.png)

methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

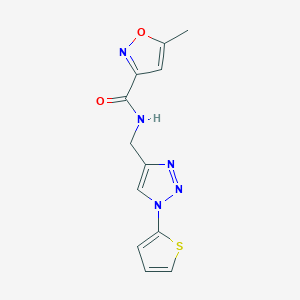

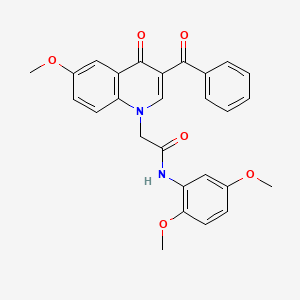

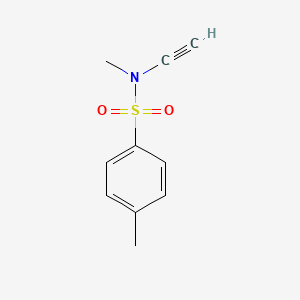

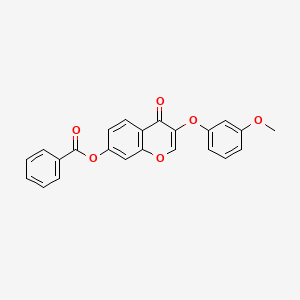

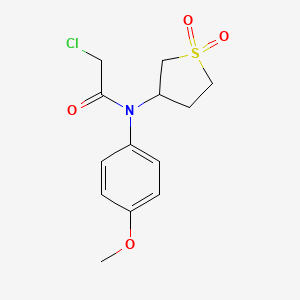

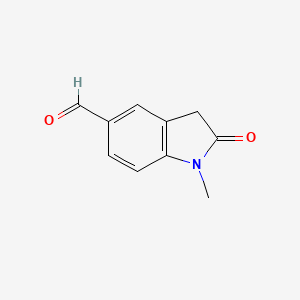

“Methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate” is a complex organic compound. It contains a total of 63 bonds, including 36 non-H bonds, 20 multiple bonds, 11 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 aliphatic ester, 1 aromatic imine, and 1 aliphatic secondary amine .

Molecular Structure Analysis

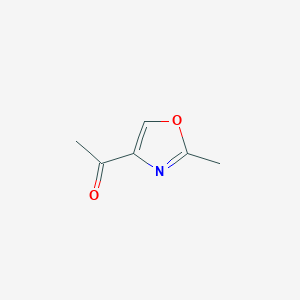

The molecular structure of this compound is quite complex, with multiple functional groups. It includes a bromo group, a trimethoxyphenyl group, and an ester group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The bromo group could potentially undergo substitution reactions, while the ester group could participate in hydrolysis or condensation reactions. The trimethoxyphenyl group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make the compound polar, influencing its solubility in different solvents. The bromo group could also influence the compound’s reactivity .Scientific Research Applications

Metabolic Pathways and Drug Metabolites

The metabolism of psychoactive substances, including those structurally related to the specified compound, has been extensively studied. For instance, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has identified several metabolites through pathways involving deamination, reduction, oxidation, and acetylation. These findings indicate the presence of complex metabolic pathways for substances within this chemical class, suggesting that the specified compound may also undergo similar metabolic transformations (Kanamori et al., 2002).

Synthesis and Structural Studies

Research on compounds structurally related to the specified chemical includes the synthesis of novel 4-arylideneimidazolin-5-ones, highlighting methods to access a variety of substituted analogues. Such studies demonstrate the potential of these compounds in creating fluorescent markers and probes, akin to the green fluorescent protein (GFP) chromophore, which could imply potential applications in bioimaging and molecular tagging (Baldridge et al., 2010).

Additionally, triorganotin(IV) complexes derived from similar structural motifs have been synthesized and characterized, revealing insights into their structural configurations. These complexes exhibit polymeric structures in the solid state, providing valuable information on coordination chemistry and the potential application of such compounds in catalysis and material science (Baul et al., 2002).

Anticonvulsant and Pharmacological Activities

The exploration of Schiff bases derived from isatin derivatives, including those structurally akin to the queried compound, has identified significant anticonvulsant activities. These findings suggest the potential therapeutic applications of similar compounds in the development of new anticonvulsant drugs (Verma et al., 2004).

Catalytic and Antimicrobial Applications

Research into Schiff base organotin(IV) complexes demonstrates their application in catalysis and as potential antimicrobial agents. The synthesis, structural characterization, and in vitro cytotoxicity studies of these complexes highlight their potential as anticancer drugs, indicating a broad spectrum of biomedical applications for structurally related compounds (Basu Baul et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been known to target benzylic positions .

Mode of Action

Methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate likely interacts with its targets through a process involving free radical bromination, nucleophilic substitution, and oxidation . The compound may lose a hydrogen on the benzylic position, which can be resonance stabilized .

Biochemical Pathways

Similar compounds have been known to affect pathways involving free radical reactions .

Pharmacokinetics

Similar compounds have been known to react with conjugate bases and produce alkylated carbene complexes .

Result of Action

Similar compounds have been known to result in alkylated carbene complexes when they react with conjugate bases .

Action Environment

Similar compounds have been known to have different rates of reaction due to differences in electronegativity .

Properties

IUPAC Name |

methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27BrN2O5/c1-31-22-12-17(13-23(32-2)26(22)34-4)15-28-21-11-10-19(27)14-20(21)25(29-16-24(30)33-3)18-8-6-5-7-9-18/h5-15,25,29H,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXIYHVEQIAPBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2969316.png)

![1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea](/img/structure/B2969318.png)

![2-Chloro-N-[(4-methoxy-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B2969323.png)

![N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969324.png)

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B2969325.png)

![1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2969335.png)

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2969338.png)